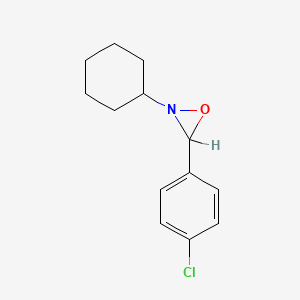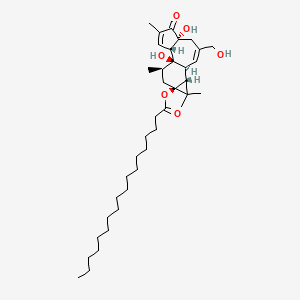
12-Deoxyphorbol-13-octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxyphorbol-13-octadecanoate: is a diterpenoid compound derived from the Euphorbia genus. It is known for its biological activity, particularly in the regulation of protein kinase C (PKC) pathways. This compound has been studied for its potential therapeutic applications, including its role in promoting neurogenesis and its anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-octadecanoate typically involves the extraction of phorbol esters from plants of the Euphorbia genus. The compound can be isolated through bioassay-guided fractionation of ethanol extracts from these plants . The specific reaction conditions for the synthesis of this compound include the use of various solvents and chromatographic techniques to purify the compound .
Industrial Production Methods: The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) may be employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyphorbol-13-octadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 12-Deoxyphorbol-13-octadecanoate is used as a model compound to study the behavior of diterpenoids and their interactions with various reagents and conditions .
Biology: In biological research, this compound has been shown to promote the proliferation of neural progenitor cells, making it a potential candidate for therapies aimed at neurogenesis and neural regeneration .
Medicine: In medicine, this compound has demonstrated anti-cancer properties, particularly in inducing growth arrest and apoptosis in certain cancer cell lines. Its ability to activate PKC pathways is a key factor in its therapeutic potential .
Mechanism of Action
The mechanism of action of 12-Deoxyphorbol-13-octadecanoate involves the activation of protein kinase C (PKC) pathways. The compound binds to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation triggers a cascade of intracellular signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- 12-Deoxyphorbol-13-acetate
- 12-Deoxyphorbol-13-phenylacetate
- 12-Deoxyphorbol-13-hexadecanoate
Comparison: 12-Deoxyphorbol-13-octadecanoate is unique in its specific acyl chain length and substitution pattern, which influence its biological activity and potency. Compared to other similar compounds, it has shown distinct effects on PKC activation and cellular responses .
Properties
CAS No. |
92118-03-1 |
|---|---|
Molecular Formula |
C38H62O6 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] octadecanoate |
InChI |
InChI=1S/C38H62O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(40)44-37-24-28(3)38(43)30(33(37)35(37,4)5)23-29(26-39)25-36(42)31(38)22-27(2)34(36)41/h22-23,28,30-31,33,39,42-43H,6-21,24-26H2,1-5H3/t28-,30+,31-,33-,36-,37+,38-/m1/s1 |
InChI Key |
STYOAVDSIDCIND-YOCJDTRFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


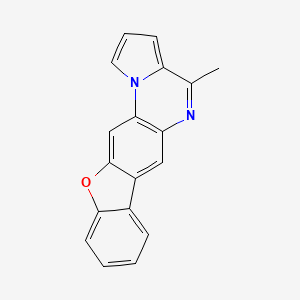
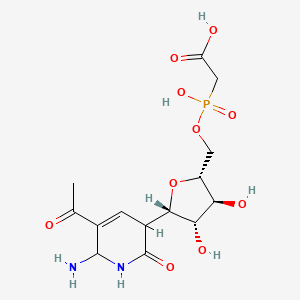
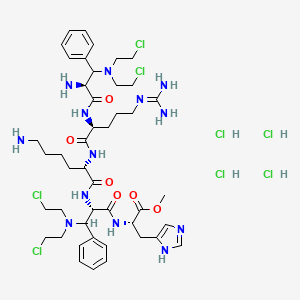
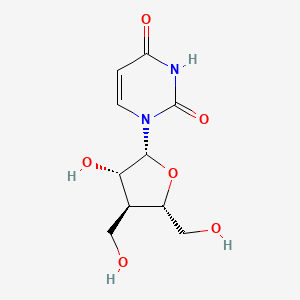
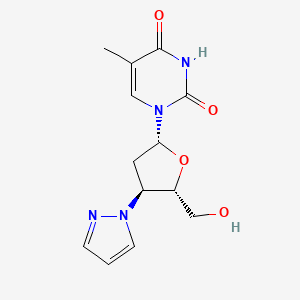
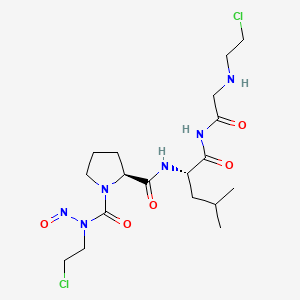
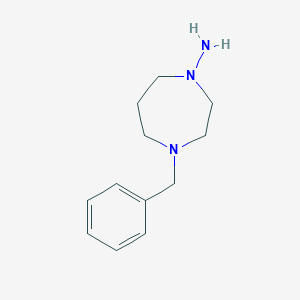
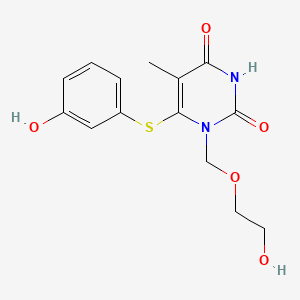
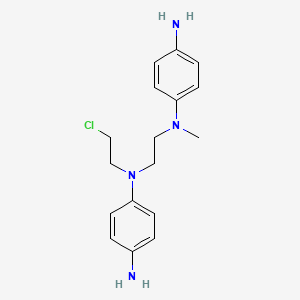
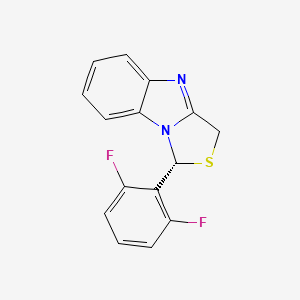
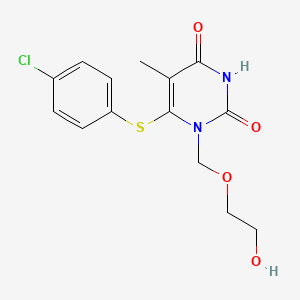
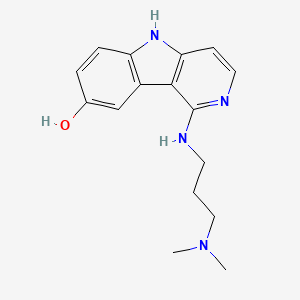
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
